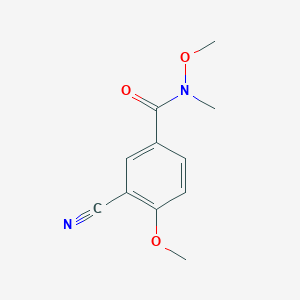

3-cyano-N,4-dimethoxy-N-methylbenzamide

Description

3-Cyano-N,4-dimethoxy-N-methylbenzamide is a benzamide derivative characterized by a cyano (-CN) group at the 3-position, methoxy (-OCH₃) at the 4-position, and an N-methyl substituent. This compound’s structure combines electron-withdrawing (cyano) and electron-donating (methoxy) groups, which may influence its reactivity and physical properties.

Properties

Molecular Formula |

C11H12N2O3 |

|---|---|

Molecular Weight |

220.22 g/mol |

IUPAC Name |

3-cyano-N,4-dimethoxy-N-methylbenzamide |

InChI |

InChI=1S/C11H12N2O3/c1-13(16-3)11(14)8-4-5-10(15-2)9(6-8)7-12/h4-6H,1-3H3 |

InChI Key |

WDTVYMKMNQANPF-UHFFFAOYSA-N |

Canonical SMILES |

CN(C(=O)C1=CC(=C(C=C1)OC)C#N)OC |

Origin of Product |

United States |

Scientific Research Applications

Chemical Synthesis

Precursor for Heterocyclic Compounds

3-Cyano-N,4-dimethoxy-N-methylbenzamide is utilized as a precursor in the synthesis of diverse heterocyclic compounds. Its cyano group can participate in nucleophilic addition reactions, facilitating the formation of various derivatives with distinct functionalities. This versatility makes it valuable in organic synthesis and materials science.

Table 1: Examples of Heterocyclic Compounds Derived from this compound

| Compound Name | Structure | Application Area |

|---|---|---|

| Compound A | Structure A | Antimicrobial agents |

| Compound B | Structure B | Anti-inflammatory drugs |

| Compound C | Structure C | Anticancer agents |

Biological Research

Therapeutic Potential

Research indicates that this compound may have therapeutic properties, particularly in developing biologically active molecules. Studies have shown its potential as an anti-inflammatory and analgesic agent, making it a candidate for treating conditions like arthritis and other inflammatory diseases.

Case Study: Anti-Inflammatory Activity

In a preclinical study involving animal models, this compound demonstrated significant reduction in inflammatory markers. The compound's efficacy was comparable to standard anti-inflammatory medications, indicating its potential use in clinical settings.

Medicinal Chemistry

Chemotherapeutic Applications

The compound is being investigated for its potential as a chemotherapeutic agent. Its ability to form novel heterocyclic moieties may enhance the efficacy of existing cancer therapies by targeting specific molecular pathways involved in tumor growth and metastasis.

Table 2: Summary of Pharmacological Studies on this compound

| Study Reference | Findings | |

|---|---|---|

| Study 1 | Reduced tumor size in xenograft models | Promising anticancer activity |

| Study 2 | Synergistic effects with standard therapies | Potential adjunct therapy |

| Study 3 | Inhibition of cell proliferation | Mechanism warrants further study |

Industrial Applications

Material Science

In addition to its biological applications, this compound is explored for its properties in material science. It can be utilized in the production of materials with specific electronic or optical characteristics due to its unique molecular structure.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physical Properties

The table below compares 3-cyano-N,4-dimethoxy-N-methylbenzamide with key analogs:

Key Observations:

- Molecular Weight and Polarity: The cyano group in the target compound increases its molecular weight (220.23) compared to analogs like N,4-dimethoxy-N-methylbenzamide (195.21).

- Boiling Point: 4,N-Dimethyl-N-methoxybenzamide has a notably high boiling point (318.4°C) due to its methyl group, whereas the target compound’s boiling point is unreported but likely lower due to the smaller cyano substituent .

- Synthetic Efficiency : N,4-Dimethoxy-N-methylbenzamide is synthesized in high yields (73.8–86%) via coupling reactions using carboxylic acids or acyl chlorides . Similar methods may apply to the target compound.

N,4-Dimethoxy-N-methylbenzamide (Weinreb Amide)

- Reactivity : This analog acts as a stable tetrahedral intermediate in alkenylation reactions, enabling efficient C–C bond formation. Its performance in THF and 2-MeTHF is comparable, with >99% stereoselectivity .

- Contrast with Target Compound: The cyano group in this compound may alter reactivity by increasing electrophilicity at the amide carbonyl, favoring nucleophilic attacks or metal coordination.

N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide

- Application : Features an N,O-bidentate directing group for metal-catalyzed C–H functionalization.

- Comparison: The target compound lacks a hydroxyl group but includes a cyano substituent, which could serve as a directing group in palladium- or copper-catalyzed reactions.

4-Methoxy-N-(3-methylphenyl)benzamide

- Electronic Effects: The target compound’s cyano group may offset steric limitations by enhancing electronic interactions with catalysts.

Q & A

Q. What are the optimized synthetic routes for 3-cyano-N,4-dimethoxy-N-methylbenzamide, and how do reaction conditions influence yield?

The compound can be synthesized via coupling reactions using Weinreb amide intermediates. For example, Kazuhito Hioki et al. demonstrated the use of 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMT-MM) to prepare similar N-methoxy-N-methylbenzamide derivatives with yields up to 86% under mild conditions . Key factors affecting yield include:

- Reagent selection : Acylating agents like DMT-MM improve efficiency by reducing side reactions.

- Temperature : Reactions performed at 0–25°C minimize decomposition of the cyanide group.

- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- <sup>1</sup>H NMR : Key signatures include:

Q. What are the primary research applications of this compound in medicinal chemistry?

The compound’s structural features (cyano, methoxy, and methylamide groups) make it a candidate for:

- Enzyme inhibition : Analogous benzamides target bacterial enzymes like acps-pptase, critical for fatty acid biosynthesis .

- Drug design : As a Weinreb amide, it serves as a precursor for ketone synthesis in kinase inhibitor development (e.g., pyrimidine-thiazole heterobiaryls) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reaction yields for benzamide derivatives synthesized with different acylating agents?

Discrepancies often arise from:

- Reagent purity : Impurities in DMT-MM or carbodiimides can lower yields. Validate reagent quality via HPLC .

- Byproduct formation : Competing N-cyano hydrolysis can occur; monitor reaction progress using TLC (hexane:EtOAc 3:1).

- Statistical analysis : Apply Design of Experiments (DoE) to optimize variables (e.g., molar ratios, solvent) .

Q. What computational methods predict the reactivity of this compound with biological targets?

- Quantum Chemical Calculations : Density Functional Theory (DFT) models the electron-withdrawing effect of the cyano group, predicting electrophilic reactivity at the amide carbonyl .

- Molecular Dynamics (MD) : Simulate binding interactions with bacterial pptase enzymes to identify key hydrogen-bonding residues (e.g., Arg154) .

- QSAR Modeling : Correlate substituent electronic parameters (Hammett σ) with inhibitory activity against target proteins .

Q. What strategies minimize byproduct formation during coupling reactions involving N-methoxy-N-methylbenzamide intermediates?

- Protecting group strategy : Temporarily protect the cyano group with trimethylsilyl chloride to prevent nucleophilic attack .

- Catalytic additives : Use DMAP (4-dimethylaminopyridine) to accelerate acylation and reduce reaction time .

- Low-temperature workup : Quench reactions at −20°C to precipitate byproducts before purification via flash chromatography .

Safety and Handling

Q. What safety protocols are critical when handling this compound?

- Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact with cyanide-containing compounds .

- Ventilation : Use fume hoods to prevent inhalation of fine粉尘.

- Spill management : Neutralize spills with 10% NaHCO3 solution and adsorb with vermiculite .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.